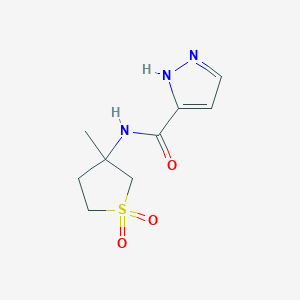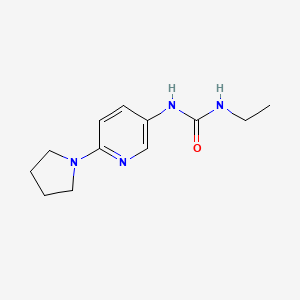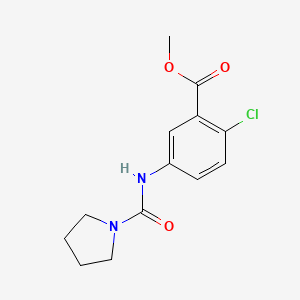
N-(3-methyl-1,1-dioxothiolan-3-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,1-dioxothiolan-3-yl)-1H-pyrazole-5-carboxamide, commonly known as MDPT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPT belongs to the class of thiohydantoin derivatives and has been synthesized through several methods.
Wirkmechanismus
The mechanism of action of MDPT is not fully understood. However, studies have shown that it exerts its effects through the inhibition of various enzymes and receptors. MDPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, MDPT has been shown to bind to the dopamine transporter, suggesting a potential role in the treatment of Parkinson's disease.
Biochemical and physiological effects:
MDPT has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MDPT has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, MDPT has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it suitable for large-scale production. Additionally, MDPT has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, MDPT has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, MDPT has not been extensively studied in human clinical trials, making it difficult to extrapolate its effects to humans.
Zukünftige Richtungen
There are several future directions for the study of MDPT. One potential direction is the study of its role in regulating the immune system and its potential applications in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of MDPT and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to evaluate the safety and efficacy of MDPT in human clinical trials.
Synthesemethoden
MDPT can be synthesized through several methods, including the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with hydrazine hydrate in the presence of sodium acetate. The yield of MDPT using these methods is relatively high, making them suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
MDPT has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. MDPT has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, MDPT has been studied for its role in regulating the immune system and its potential applications in immunotherapy.
Eigenschaften
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-9(3-5-16(14,15)6-9)11-8(13)7-2-4-10-12-7/h2,4H,3,5-6H2,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJCWPJAHHZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)








![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
